![molecular formula C13H18N4O2 B1375261 tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate CAS No. 1480681-62-6](/img/structure/B1375261.png)
tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate
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Overview
Description
Tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H18N4O2 . It is also known by other names such as tert-butyl N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate .
Molecular Structure Analysis
The molecular weight of this compound is 262.31 . The structure consists of a triazolo[4,3-a]pyridin-3-yl group attached to an ethyl carbamate group via an ethyl linker .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.21±0.1 g/cm3 . The compound also has a predicted pKa value of 11.30±0.46 .Scientific Research Applications
Antibacterial Agents
Compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety have been investigated for their potential as antibacterial agents. Novel derivatives synthesized from this scaffold have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that tert-butyl carbamate derivatives could be developed into new antibacterial drugs to address the growing concern of antibiotic resistance.
Anticancer Therapeutics
Derivatives of [1,2,4]triazolo[4,3-a]pyridine have been evaluated for their inhibitory activities against cancer cell lines and kinases such as c-Met/VEGFR-2 . These compounds have demonstrated promising antiproliferative activities, indicating their potential use in targeted cancer therapies. The tert-butyl carbamate could be a key intermediate in synthesizing such derivatives.
Kinase Inhibition
The [1,2,4]triazolo[4,3-a]pyridine core is a part of molecules that have been designed as dual c-Met/VEGFR-2 inhibitors . These inhibitors play a crucial role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The tert-butyl carbamate derivative could serve as a precursor in the synthesis of these kinase inhibitors.
Heat-Resistant Explosives
Triazolo[4,3-a]pyridine derivatives have been explored for their use in heat-resistant explosives . These compounds exhibit excellent thermal stability and detonation performance, which are critical properties for explosives used in extreme conditions. The tert-butyl carbamate could be utilized in the synthesis of such high-performance materials.
Corrosion Inhibitors
The thiadiazole derivatives, which can be structurally related to triazolo[4,3-a]pyridine compounds, have been used as corrosion inhibitors . They prevent the corrosion of metals in harsh environments like seawater. The tert-butyl carbamate might be modified to enhance its properties as a corrosion inhibitor.
Molecular Weight Control in Polymerization
Tert-butyl groups are known to be used in controlling molecular weight during polymerization reactions . The tert-butyl carbamate could potentially be used in a similar capacity to prevent microgel formation and control the polymerization process to achieve desired polymer properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the disruption of c-Met/VEGFR-2 signaling pathways .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .
properties
IUPAC Name |
tert-butyl N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-9(14-12(18)19-13(2,3)4)11-16-15-10-7-5-6-8-17(10)11/h5-9H,1-4H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAOVCUGSBIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate |
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